molecular formula C17H27N3O3S B5633042 3-methylsulfonyl-N-[(3R,4S)-4-propan-2-yl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]propanamide

3-methylsulfonyl-N-[(3R,4S)-4-propan-2-yl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]propanamide

Cat. No.: B5633042
M. Wt: 353.5 g/mol
InChI Key: IGULFSLCHONAOL-CVEARBPZSA-N
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Description

3-methylsulfonyl-N-[(3R,4S)-4-propan-2-yl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]propanamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyridine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylsulfonyl-N-[(3R,4S)-4-propan-2-yl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]propanamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Pyridine Moiety: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the pyridine ring to the pyrrolidine core.

    Sulfonamide Formation: The sulfonamide group is introduced through a reaction with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

3-methylsulfonyl-N-[(3R,4S)-4-propan-2-yl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The pyridine ring can be reduced under appropriate conditions to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include sulfone derivatives, piperidine derivatives, and various substituted sulfonamides.

Scientific Research Applications

3-methylsulfonyl-N-[(3R,4S)-4-propan-2-yl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on various biological pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for industrial purposes.

Mechanism of Action

The mechanism of action of 3-methylsulfonyl-N-[(3R,4S)-4-propan-2-yl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyridine moiety can also play a role in binding to target proteins, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(3R,4S)-4-propan-2-yl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]propanamide: Lacks the sulfonamide group, which may result in different biological activity.

    3-methylsulfonyl-N-[(3R,4S)-4-propan-2-yl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]butanamide: Similar structure but with a different alkyl chain length, which can affect its properties.

Uniqueness

The presence of both the sulfonamide group and the pyridine moiety in 3-methylsulfonyl-N-[(3R,4S)-4-propan-2-yl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]propanamide makes it unique compared to other similar compounds

Properties

IUPAC Name

3-methylsulfonyl-N-[(3R,4S)-4-propan-2-yl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-13(2)15-11-20(10-14-5-4-7-18-9-14)12-16(15)19-17(21)6-8-24(3,22)23/h4-5,7,9,13,15-16H,6,8,10-12H2,1-3H3,(H,19,21)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGULFSLCHONAOL-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)CCS(=O)(=O)C)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(C[C@@H]1NC(=O)CCS(=O)(=O)C)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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